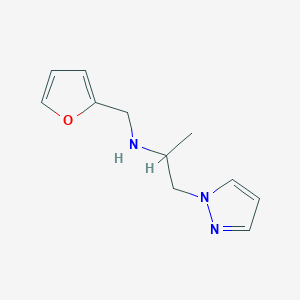![molecular formula C15H19N3O2 B7558021 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone, also known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPE is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The exact mechanism of action of 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP). Additionally, 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has also been shown to have anti-depressant and anti-anxiety effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, anti-depressant, and anti-anxiety effects. Additionally, 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone. One area of research is the development of more efficient synthesis methods for 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone and its potential therapeutic applications. Future research may also focus on the development of novel 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone derivatives with improved solubility and pharmacokinetic properties. Finally, further studies are needed to evaluate the safety and efficacy of 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone in clinical trials.
Conclusion:
In conclusion, 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been shown to have anti-inflammatory, anti-cancer, anti-depressant, and anti-anxiety effects. Future research may focus on the development of more efficient synthesis methods, novel 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone derivatives, and clinical trials to evaluate the safety and efficacy of 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone.
Méthodes De Synthèse
The synthesis of 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been reported through various methods. One of the most common methods involves the reaction of 2-methyl-1,3-benzoxazole with piperidine and ethyl chloroacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone. Other methods include the reaction of 2-methyl-1,3-benzoxazole with piperidine and chloroacetyl chloride, and the reaction of 2-methyl-1,3-benzoxazole with piperidine and ethyl bromoacetate.
Applications De Recherche Scientifique
1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been studied extensively for its potential therapeutic applications. One of the major areas of research is its use as an anti-inflammatory agent. 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone has also been studied for its potential use as an anti-depressant and anti-anxiety agent.
Propriétés
IUPAC Name |
1-[4-[(2-methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-16-14-9-13(3-4-15(14)20-10)17-12-5-7-18(8-6-12)11(2)19/h3-4,9,12,17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTTZDWKTTZHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)


![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)